molecular formula C15H18N2O3 B5756891 N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide

Número de catálogo B5756891
Peso molecular: 274.31 g/mol
Clave InChI: JFRZRWQXBBUJEV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide, commonly known as CYT387, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. It was first synthesized in 2008 by scientists at the pharmaceutical company Cytopia, now known as CTI BioPharma.

Mecanismo De Acción

CYT387 exerts its pharmacological effects by selectively inhibiting the activity of JAK1/2. This leads to a reduction in the production of pro-inflammatory cytokines and the proliferation of hematopoietic cells. By modulating these pathways, CYT387 has the potential to restore immune homeostasis and improve disease outcomes.
Biochemical and Physiological Effects:
CYT387 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce the number of circulating inflammatory cells, including neutrophils and monocytes, in animal models of inflammation. Additionally, CYT387 has been shown to inhibit the growth of hematopoietic cells in vitro and in vivo, suggesting its potential as a treatment for MPNs and other hematological disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of CYT387 as a research tool is its selectivity for JAK1/2. This allows for the specific modulation of these pathways without affecting other signaling pathways. However, like all small molecule inhibitors, CYT387 has some limitations. It may have off-target effects, and its efficacy may vary depending on the specific cell type or disease model being studied.

Direcciones Futuras

There are several potential future directions for research on CYT387. One area of interest is the development of combination therapies that incorporate CYT387 with other agents, such as chemotherapy or immunotherapy. Additionally, there is ongoing research into the use of CYT387 in other disease models, including autoimmune disorders and solid tumors. Finally, there is a need for further investigation into the long-term safety and efficacy of CYT387 in clinical trials.

Métodos De Síntesis

The synthesis of CYT387 involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde with cyclohexene in the presence of a Lewis acid catalyst. The resulting product is then reacted with ethylamine to form the desired compound, CYT387.

Aplicaciones Científicas De Investigación

CYT387 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of Janus kinase 1 and 2 (JAK1/2), which play a critical role in the signaling pathways that regulate immune cell function and hematopoiesis. As a result, CYT387 has been investigated as a potential treatment for various hematological disorders, including myeloproliferative neoplasms (MPNs) and lymphoma.

Propiedades

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-15(13-8-4-5-9-14(13)17(19)20)16-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRZRWQXBBUJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-nitrobenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.